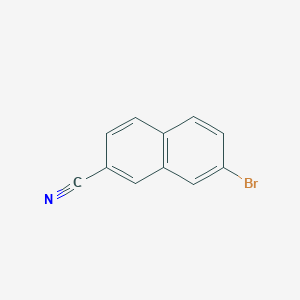

7-Bromo-2-naphthonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromonaphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrN/c12-11-4-3-9-2-1-8(7-13)5-10(9)6-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFAPXUUMFUYDDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659311 | |

| Record name | 7-Bromonaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885227-79-2 | |

| Record name | 7-Bromonaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-2-naphthonitrile: A Key Intermediate in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the strategic use of versatile chemical scaffolds is paramount. Naphthalene derivatives, in particular, represent a privileged structural motif, appearing in numerous FDA-approved drugs and advanced materials.[1] This guide provides a comprehensive technical overview of 7-Bromo-2-naphthonitrile, a key building block whose unique electronic and structural properties make it an invaluable intermediate for researchers and synthetic chemists. We will delve into its core chemical properties, established synthetic protocols, and its emerging applications, offering field-proven insights into its practical use.

Core Molecular Structure and Physicochemical Profile

This compound is an aromatic compound featuring a naphthalene core. A bromine atom is substituted at the C7 position, and a nitrile group (-C≡N) is at the C2 position. This specific arrangement of functional groups dictates its reactivity and utility in organic synthesis.

The presence of the electron-withdrawing nitrile group and the halogen atom influences the electron density of the naphthalene ring system, making it a versatile substrate for various chemical transformations.

Caption: Chemical structure of this compound.

Key Properties Summary

A summary of the essential physicochemical properties of this compound is provided below. This data is critical for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 885227-79-2 | [2][3] |

| Molecular Formula | C₁₁H₆BrN | [2][3] |

| Molecular Weight | 232.08 g/mol | [2][3] |

| Appearance | Solid (powder) | [4] |

| Topological Polar Surface Area | 23.8 Ų | [3] |

| XLogP3 | 3.6 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 1 (from the nitrile nitrogen) | [3] |

| Rotatable Bond Count | 0 | [3] |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm). The coupling patterns of the six aromatic protons would be complex due to the disubstitution on the naphthalene ring. The specific chemical shifts and splitting patterns are crucial for confirming the substitution pattern. For instance, the protons on the same ring as the nitrile group will be influenced differently than those on the ring with the bromine atom.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display 11 distinct signals for the 11 carbon atoms in the molecule, including the carbon of the nitrile group (typically around δ 117-120 ppm) and the carbon attached to the bromine (which would be shifted relative to an unsubstituted carbon).

-

IR (Infrared) Spectroscopy: The IR spectrum is a valuable tool for identifying the key functional groups. A sharp, strong absorption band is expected around 2220-2240 cm⁻¹ for the nitrile (-C≡N) stretching vibration. The spectrum will also show characteristic peaks for C-H stretching of the aromatic ring (above 3000 cm⁻¹) and C=C stretching within the aromatic system (around 1450-1600 cm⁻¹).

-

MS (Mass Spectrometry): Mass spectrometry will show the molecular ion peak. A key feature will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak will appear as a doublet (M⁺ and M+2⁺) of approximately equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.[5][6]

Synthesis Protocol: A Field-Tested Approach

While multiple synthetic routes can be envisioned, a common and reliable method to access this compound often starts from a more readily available substituted naphthalene, such as 7-bromo-2-naphthol. The conversion of a hydroxyl group to a nitrile can be achieved through a multi-step sequence, often involving a Sandmeyer-type reaction or palladium-catalyzed cyanation.

A plausible and robust synthetic workflow is outlined below. The choice of this pathway is based on the commercial availability of starting materials and the generally high yields reported for these types of transformations in the literature.

Workflow: Synthesis from 7-Bromo-2-naphthol

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 885227-79-2|this compound: In Stock [parkwayscientific.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Naphthalene, 2-bromo- [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 7-Bromo-2-naphthonitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 7-Bromo-2-naphthonitrile, a key intermediate in the development of novel therapeutics and advanced organic materials. This document details a robust and reproducible synthetic pathway, commencing from commercially available precursors and culminating in the target molecule via a strategic multi-step process. Each synthetic step is accompanied by a thorough mechanistic explanation, underscoring the rationale behind the chosen reagents and reaction conditions. Furthermore, this guide presents a multi-faceted analytical approach for the unambiguous structural confirmation and purity assessment of the final product, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This whitepaper is intended for researchers, scientists, and professionals in drug development and materials science, offering both a practical laboratory guide and a deeper understanding of the underlying chemical principles.

Introduction: The Significance of this compound

Substituted naphthalenes are a prominent class of bicyclic aromatic hydrocarbons that form the structural core of numerous biologically active compounds and functional organic materials. The strategic placement of functional groups on the naphthalene scaffold allows for the fine-tuning of their electronic, optical, and pharmacological properties. This compound, with its bromo and cyano functionalities at specific positions, is a versatile building block. The bromine atom serves as a handle for further molecular elaboration through various cross-coupling reactions, while the nitrile group can be transformed into other functional groups such as carboxylic acids, amines, or amides. This dual functionality makes this compound a valuable precursor for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.

This guide presents a logical and efficient synthetic route to this compound, starting from the readily available 2-naphthol. The synthesis involves a three-step sequence: electrophilic bromination, amination, and a Sandmeyer reaction. The subsequent sections provide detailed experimental protocols and a thorough analysis of the characterization data.

Synthetic Strategy and Experimental Protocols

The synthesis of this compound is strategically designed in three main stages, each with its own set of experimental considerations to ensure high yield and purity.

Stage 1: Synthesis of 7-Bromo-2-naphthol

The initial step involves the regioselective bromination of 2-naphthol. The hydroxyl group of 2-naphthol is an activating ortho-, para-director. To achieve bromination at the C-7 position, a specific protocol is employed that favors this isomer.

Reaction Scheme: Bromination of 2-Naphthol

Caption: Electrophilic bromination of 2-naphthol.

Experimental Protocol: Synthesis of 7-Bromo-2-naphthol

-

In a well-ventilated fume hood, dissolve 2-naphthol (1 equivalent) in glacial acetic acid.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the 2-naphthol solution with constant stirring at room temperature.

-

Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the product.

-

Filter the crude product, wash with copious amounts of water to remove acetic acid, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 7-Bromo-2-naphthol.

Causality of Experimental Choices:

-

Glacial Acetic Acid as Solvent: Acetic acid is a polar protic solvent that can solvate both the electrophile (bromine) and the substrate (2-naphthol). It also serves as a proton source to facilitate the reaction.

-

Room Temperature Reaction: The bromination of activated aromatic rings like 2-naphthol is typically facile and does not require heating. Room temperature conditions help to control the reaction rate and minimize the formation of poly-brominated byproducts.

-

Recrystallization for Purification: Recrystallization is an effective technique for purifying solid organic compounds. The choice of solvent is critical to ensure that the desired product is soluble at high temperatures and insoluble at low temperatures, while impurities remain in solution.

Stage 2: Synthesis of 7-Bromo-2-naphthylamine

The second stage involves the conversion of the hydroxyl group of 7-Bromo-2-naphthol to an amino group. This can be achieved through various methods, with the Bucherer reaction or a related amination protocol being a common choice.

Reaction Scheme: Amination of 7-Bromo-2-naphthol

Caption: Bucherer reaction for the synthesis of the amine.

Experimental Protocol: Synthesis of 7-Bromo-2-naphthylamine

-

Place 7-Bromo-2-naphthol (1 equivalent) and an aqueous solution of ammonium sulfite in a pressure vessel.

-

Add aqueous ammonia and seal the vessel.

-

Heat the mixture at a specified temperature (e.g., 150 °C) for several hours.

-

After cooling, carefully open the vessel in a fume hood.

-

Acidify the reaction mixture to precipitate the product.

-

Filter the solid, wash with water, and then neutralize with a base to obtain the free amine.

-

Purify the crude 7-Bromo-2-naphthylamine by recrystallization.

Causality of Experimental Choices:

-

Pressure Vessel: The Bucherer reaction requires elevated temperatures and pressures to proceed at a reasonable rate. A pressure vessel is essential for safely containing the reaction mixture under these conditions.

-

Ammonium Sulfite: This reagent is crucial for the reversible addition to the naphthalene ring, facilitating the nucleophilic substitution of the hydroxyl group by the amino group.

-

Acid-Base Workup: The workup procedure is designed to isolate the amine product. Acidification protonates the amine, making it soluble in the aqueous phase and allowing for the removal of non-basic impurities. Subsequent neutralization regenerates the free amine, which can then be extracted or filtered.

Stage 3: Synthesis of this compound via Sandmeyer Reaction

The final stage is the conversion of the amino group of 7-Bromo-2-naphthylamine to a nitrile group using the Sandmeyer reaction.[1][2] This two-step, one-pot procedure first involves the formation of a diazonium salt, followed by its reaction with a copper(I) cyanide solution.[1]

Reaction Scheme: Sandmeyer Reaction

Caption: Two-step Sandmeyer reaction for nitrile synthesis.

Experimental Protocol: Synthesis of this compound

-

Diazotization:

-

Suspend 7-Bromo-2-naphthylamine (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide in water.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization.

-

Causality of Experimental Choices and Safety Considerations:

-

Low Temperature for Diazotization: Diazonium salts are notoriously unstable and can decompose explosively at higher temperatures.[3] Maintaining a temperature of 0-5 °C is critical for the safe and efficient formation of the diazonium intermediate.

-

Copper(I) Cyanide Catalyst: Copper(I) is essential for the catalytic cycle of the Sandmeyer reaction. It facilitates the single-electron transfer to the diazonium salt, initiating the radical mechanism that leads to the substitution.[2]

-

Toxicity of Cyanide: Both copper(I) cyanide and potassium cyanide are highly toxic. All manipulations involving these reagents must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide antidote kit should be readily available.

-

Quenching of Excess Cyanide: Any residual cyanide in the aqueous waste must be quenched before disposal by treatment with an oxidizing agent like sodium hypochlorite or hydrogen peroxide under basic conditions.

Characterization of this compound

The structural integrity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₁₁H₆BrN |

| Molecular Weight | 232.08 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Varies with purity, typically a sharp range |

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons and their connectivity. For this compound, the aromatic region will show a complex splitting pattern corresponding to the six protons on the naphthalene ring.

Predicted ¹H NMR (CDCl₃, 400 MHz) Spectral Data:

-

δ 7.5-8.2 ppm (m, 6H): The six aromatic protons will resonate in this region. The exact chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the bromo and cyano groups. Protons closer to these groups will be shifted downfield. The proton at C1, being ortho to the cyano group, is expected to be a singlet or a doublet with a small coupling constant. The proton at C8, adjacent to the bromine, will also be significantly deshielded.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for each of the 11 carbon atoms in the molecule, providing a carbon fingerprint of the structure.

Predicted ¹³C NMR (CDCl₃, 100 MHz) Spectral Data:

-

δ 110-140 ppm: This region will contain the signals for the ten aromatic carbons. The carbons directly attached to the bromo and cyano groups (C2 and C7) will have characteristic chemical shifts. The quaternary carbons will typically show weaker signals.

-

δ ~118 ppm: The nitrile carbon (C≡N) is expected to resonate in this region.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying functional groups. The most characteristic feature in the IR spectrum of this compound will be the nitrile stretch.

Expected FT-IR (KBr) Spectral Data:

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~2230 | C≡N stretch (strong, sharp) |

| ~1600-1450 | Aromatic C=C skeletal vibrations |

| Below 1000 | C-Br stretch and aromatic C-H out-of-plane bending |

The presence of a strong, sharp absorption band around 2230 cm⁻¹ is a definitive indicator of the nitrile functional group.[4]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum (EI):

-

Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of this compound (m/z = 231 and 233 in an approximate 1:1 ratio) will be observed due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

-

Fragmentation Pattern: Common fragmentation pathways include the loss of the bromine atom ([M-Br]⁺) and the cyano group ([M-CN]⁺).

Conclusion

This technical guide has outlined a reliable and well-documented synthetic route for the preparation of this compound, a valuable intermediate in organic synthesis. The multi-step approach, involving bromination, amination, and a Sandmeyer reaction, is based on established and understood chemical transformations. The detailed experimental protocols and the rationale behind the procedural choices provide a solid foundation for the successful synthesis of this compound in a laboratory setting.

Furthermore, the comprehensive characterization section, detailing the expected outcomes from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, equips researchers with the necessary tools to verify the identity and purity of their synthesized material. The emphasis on safety, particularly concerning the handling of diazonium salts and cyanides, is paramount for the well-being of laboratory personnel. By following the guidelines presented in this document, researchers can confidently synthesize and characterize this compound, paving the way for its application in the development of novel pharmaceuticals and advanced materials.

References

- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.

- Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 1059–1061.

-

Wikipedia contributors. (2023). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocol: Sandmeyer Reaction for the Synthesis of 8-Halo-2-naphthols from 8-Amino-2-naphthol.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- NroChemistry. (2025). Sandmeyer Reaction - experimental procedure and set up.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 7-Bromo-2-naphthonitrile

This guide provides an in-depth analysis of the expected spectroscopic data for 7-Bromo-2-naphthonitrile, a key intermediate in the development of novel therapeutics and functional materials. As experimental spectra for this specific compound are not widely available in public databases, this document serves as a comprehensive predictive guide for researchers, scientists, and drug development professionals. By applying fundamental principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), we will construct a detailed and scientifically grounded spectroscopic profile of the molecule. This approach not only offers a robust framework for the identification and characterization of this compound but also serves as an educational tool for spectroscopic interpretation of complex aromatic systems.

Molecular Structure and Spectroscopic Overview

This compound (C₁₁H₆BrN) is a disubstituted naphthalene derivative with a molecular weight of approximately 232.08 g/mol .[1] The strategic placement of the electron-withdrawing nitrile group and the bromo substituent on the naphthalene core creates a unique electronic environment, which is reflected in its spectroscopic signatures. A thorough understanding of its NMR, IR, and MS data is crucial for confirming its identity, assessing its purity, and understanding its reactivity in subsequent synthetic transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding its aromatic proton and carbon environments.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to display six distinct signals in the aromatic region, corresponding to the six protons on the naphthalene ring system. The predicted chemical shifts and coupling patterns are based on the known effects of substituents on aromatic rings and analysis of similar structures.

| Predicted Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 | 8.25 | d | ~1.5 |

| H-3 | 7.70 | d | ~8.5 |

| H-4 | 7.95 | d | ~8.5 |

| H-5 | 7.85 | d | ~8.8 |

| H-6 | 7.60 | dd | ~8.8, 2.0 |

| H-8 | 8.10 | d | ~2.0 |

Causality Behind Predictions:

-

H-1 and H-8: These protons are in the peri positions and are expected to be deshielded due to the anisotropic effects of the aromatic system, placing them at the downfield end of the spectrum. H-1 is a doublet due to coupling with H-3, and H-8 is a doublet due to coupling with H-6.

-

H-3 and H-4: These protons are part of a coupled system. The nitrile group at position 2 will deshield H-1 and H-3.

-

H-5 and H-6: The bromine atom at position 7 will influence the chemical shifts of the adjacent protons, H-6 and H-8. The ortho proton H-6 and the para proton H-5 will be the most affected.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is predicted to show 11 distinct signals, one for each carbon atom in the molecule. The chemical shifts are estimated based on the effects of the bromo and cyano substituents.

| Predicted Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 133.5 |

| C-2 | 110.0 |

| C-3 | 129.0 |

| C-4 | 128.5 |

| C-4a | 134.0 |

| C-5 | 130.0 |

| C-6 | 129.5 |

| C-7 | 123.0 |

| C-8 | 131.0 |

| C-8a | 135.5 |

| C≡N | 118.0 |

Causality Behind Predictions:

-

C-2 and C-7: The carbons directly attached to the electron-withdrawing nitrile and electronegative bromine atom are expected to have their chemical shifts significantly altered.

-

C≡N: The nitrile carbon is characteristically found in the 115-120 ppm range.

-

Quaternary Carbons (C-4a, C-8a): These carbons, being at the fusion of the two aromatic rings, will have distinct chemical shifts.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data for this compound would involve the following steps:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize the spectral width to cover the aromatic region (approximately 7-9 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a spectral width of approximately 0-160 ppm.

-

Employ a sufficient number of scans and a relaxation delay to ensure accurate integration of all carbon signals, including quaternary carbons.

-

-

2D NMR (for validation):

-

Acquire a COSY (Correlation Spectroscopy) spectrum to confirm ¹H-¹H coupling relationships.

-

Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton to its directly attached carbon.

-

Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to establish long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by vibrations of the nitrile group, the carbon-bromine bond, and the aromatic system.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| ~2230 | C≡N stretch | Strong, sharp |

| ~3100-3000 | Aromatic C-H stretch | Medium to weak |

| ~1600, 1500, 1450 | Aromatic C=C ring stretch | Medium, multiple bands |

| ~900-675 | Aromatic C-H out-of-plane bend | Strong |

| ~650-550 | C-Br stretch | Medium to strong |

Causality Behind Predictions:

-

C≡N Stretch: The nitrile group has a very characteristic and strong absorption in the 2260-2220 cm⁻¹ region.[2] Conjugation with the naphthalene ring is expected to shift this absorption to a slightly lower wavenumber.

-

Aromatic Vibrations: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring give rise to a series of bands in the 1600-1450 cm⁻¹ region. The pattern of out-of-plane C-H bending bands in the 900-675 cm⁻¹ region can sometimes provide information about the substitution pattern of the aromatic ring.

-

C-Br Stretch: The carbon-bromine stretching vibration is expected in the fingerprint region, typically between 650 and 550 cm⁻¹.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal. This is a quick and common method.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum Data

| m/z (mass-to-charge ratio) | Predicted Identity | Notes |

| 231/233 | [M]⁺ (Molecular ion) | The two peaks of approximately equal intensity are due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. |

| 204/206 | [M - HCN]⁺ | Loss of hydrogen cyanide from the molecular ion. |

| 126 | [M - Br - HCN]⁺ | Loss of a bromine radical followed by loss of HCN. |

| 102 | [C₈H₆]⁺ | A common fragment in naphthalene derivatives. |

| 75/77 | [C₆H₄Br]⁺ | Fragment corresponding to a brominated benzene ring. |

Causality Behind Predictions:

-

Molecular Ion: The presence of a bromine atom will result in a characteristic M and M+2 isotopic pattern with a roughly 1:1 intensity ratio.[3] This is a key diagnostic feature for bromine-containing compounds.

-

Fragmentation Pathways: The most likely fragmentation pathways for aromatic nitriles involve the loss of HCN. The carbon-bromine bond is also susceptible to cleavage. The stable naphthalene ring system will likely remain intact in many of the fragments.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization Method:

-

Electron Ionization (EI): This is a hard ionization technique that causes significant fragmentation, providing a detailed fragmentation pattern that is useful for structural elucidation.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): These are softer ionization techniques that typically result in a more prominent molecular ion peak and less fragmentation, which is useful for confirming the molecular weight.

-

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-300).

Visualizations

Molecular Structure and NMR Numbering

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Spectroscopic Analysis Workflow

Caption: A typical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous prediction of the NMR, IR, and MS spectroscopic data for this compound. By grounding these predictions in the fundamental principles of spectroscopy and drawing parallels with related molecular structures, we have constructed a detailed spectral profile that can be used for the identification and characterization of this important compound. The included experimental protocols offer a self-validating framework for researchers to acquire high-quality data. This guide serves as a valuable resource for scientists and professionals in the fields of chemical research and drug development, enabling them to confidently work with and characterize this compound.

References

-

Parkway Scientific. This compound. [Link]

-

PubChem. 2-Bromonaphthalene. [Link]

-

PubChem. 2-Naphthalenecarbonitrile. [Link]

-

Chemistry LibreTexts. 13C NMR Spectroscopy. [Link]

-

AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

Chemistry LibreTexts. NMR - Interpretation. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

-

Analytical Chemistry. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. [Link]

-

Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]

-

Scribd. 05 Notes On Nitriles IR Spectra. [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 7-Bromo-2-naphthonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 7-Bromo-2-naphthonitrile, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering insights into the molecule's behavior in various organic solvents and its degradation profile under different stress conditions. By understanding these fundamental properties, researchers can optimize reaction conditions, formulation development, and storage protocols to ensure the integrity and efficacy of their work. This guide combines theoretical principles with actionable experimental protocols to provide a thorough understanding of this important chemical entity.

Introduction: The Significance of this compound

This compound is a versatile aromatic compound characterized by a naphthalene core substituted with a bromine atom and a nitrile group. This unique combination of functional groups imparts specific chemical properties that make it a valuable building block in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients (APIs) and functional materials. The naphthalene moiety provides a rigid, planar structure, while the electron-withdrawing nitrile group and the reactive bromine atom offer multiple sites for chemical modification.

The solubility and stability of this compound are critical parameters that influence its utility in various applications. Solubility dictates the choice of solvents for chemical reactions, purification processes, and formulation, directly impacting reaction kinetics, yield, and purity. Stability, on the other hand, determines the compound's shelf-life and its degradation pathways, which is of paramount importance in drug development to ensure safety and efficacy.[1][2][3] This guide will delve into both of these aspects, providing a detailed analysis based on fundamental chemical principles and established experimental methodologies.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁H₆BrN | [3] |

| Molecular Weight | 232.08 g/mol | [3] |

| Melting Point | 126-128 °C | [2] |

| Appearance | White to off-white solid | [2] |

The presence of the polar nitrile group (-C≡N) and the polarizable bromine atom, combined with the large nonpolar naphthalene core, suggests that this compound is a moderately polar compound. This structural feature is key to understanding its solubility in different organic solvents. The nitrile group can act as a hydrogen bond acceptor, which can influence its solubility in protic solvents.[1]

Solubility Profile of this compound

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] The solubility of this compound is therefore expected to be dependent on the polarity of the solvent.

Qualitative Solubility in Common Organic Solvents

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | Highly polar aprotic solvent, effective at solvating a wide range of compounds. |

| Dimethylformamide (DMF) | 6.4 | Soluble | Polar aprotic solvent, capable of dissolving many organic compounds.[5] |

| Acetone | 5.1 | Soluble | A moderately polar ketone that is a good solvent for many organic compounds. |

| Isopropanol | 3.9 | Sparingly Soluble | A polar protic solvent; solubility may be limited by the large nonpolar naphthalene ring. |

| Ethyl Acetate | 4.4 | Sparingly Soluble | A moderately polar solvent; its solvating power for this compound may be moderate. |

| Dichloromethane (DCM) | 3.1 | Sparingly Soluble | A non-polar solvent, but its ability to induce dipoles can aid in dissolving moderately polar compounds. |

| Chloroform | 4.1 | Sparingly Soluble | Similar to DCM, a non-polar solvent with some capacity to dissolve moderately polar solutes. |

| Toluene | 2.4 | Insoluble | A non-polar aromatic solvent, unlikely to effectively solvate the polar nitrile group. |

| Methanol | 5.1 | Sparingly Soluble | A polar protic solvent; the large hydrophobic naphthalene core may limit solubility despite potential hydrogen bonding. |

| Ethanol | 4.3 | Sparingly Soluble | Similar to methanol, with a slightly lower polarity. |

Experimental Protocol for Determining Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a common method for determining the solubility of a solid compound in an organic solvent.[4][6][7]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. The presence of undissolved solid should be visible.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved particles.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula: Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

-

Workflow for Solubility Determination:

Caption: Logical workflow for conducting forced degradation studies on this compound.

Conclusion and Recommendations

This technical guide has provided a detailed overview of the solubility and stability of this compound. While specific quantitative data is limited, a qualitative understanding based on its chemical structure allows for informed decisions in a research and development setting. The compound is predicted to be soluble in polar aprotic solvents and sparingly soluble in less polar and protic solvents. Its stability is influenced by its susceptibility to hydrolysis of the nitrile group and potential degradation of the bromo-naphthalene core under oxidative and photolytic stress.

For optimal use, it is recommended that researchers:

-

Empirically determine the solubility in the specific solvent systems to be used in their processes.

-

Conduct forced degradation studies to identify potential impurities and to develop robust analytical methods.

-

Store this compound in a cool, dry, and dark place to minimize degradation. It should be kept in well-sealed containers to protect it from moisture and atmospheric oxygen.

By following these recommendations and utilizing the experimental protocols outlined in this guide, scientists and researchers can effectively manage the challenges associated with the solubility and stability of this compound, thereby ensuring the success of their synthetic and formulation endeavors.

References

- Vertex AI Search. (2026). Stability testing (pharmaceutical) - Wikipedia.

- Lamar University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- TCA Lab / Alfa Chemistry. (n.d.). Stability Testing of Pharmaceutical Products.

- Charles River Labor

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Fiveable. (n.d.). Chemistry of Nitriles | Organic Chemistry Class Notes.

- University of Colorado Boulder. (n.d.).

- Moravek. (n.d.). The Role of Stability Testing in Pharmaceutical Research.

-

PubChem. (n.d.). Dimethylformamide. [Link]

- Chemistry LibreTexts. (2023). Reactivity of Nitriles.

- Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles.

- Chemistry Steps. (n.d.). Reactions of Nitriles.

Sources

- 1. CAS 127810-76-8: 7-Bromo-2-naphthaleneacetonitrile [cymitquimica.com]

- 2. This compound CAS#: 885227-79-2 [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. 885227-79-2|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 5. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 7-Bromo-2-naphthalen-1-ylquinoxaline | C18H11BrN2 | CID 171482478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 7-Bromo-2-naphthol | 116230-30-9 | TCI AMERICA [tcichemicals.com]

A Comprehensive Technical Guide to the Synthesis of Substituted Naphthonitriles

Abstract

Substituted naphthonitriles are a critical class of organic compounds, serving as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Their unique electronic and steric properties make them valuable synthons for the construction of complex molecular architectures. This in-depth technical guide provides a comprehensive review of the principal synthetic methodologies for accessing this important scaffold. The guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical underpinnings and practical, field-proven insights. We will delve into the core synthetic strategies, including the venerable Sandmeyer reaction of naphthylamines, modern palladium- and nickel-catalyzed cyanation of naphthyl halides and triflates, and methods involving the strategic construction of the naphthalene ring. Each section will provide a detailed exploration of the reaction mechanisms, causality behind experimental choices, step-by-step protocols, and extensive data on substrate scope and yields.

Introduction: The Significance of the Naphthonitrile Scaffold

The naphthalene core is a privileged structure in medicinal chemistry and materials science. The introduction of a nitrile moiety onto this bicyclic aromatic system imparts a unique set of properties. The cyano group is a versatile functional handle that can be readily transformed into other key functionalities such as amines, carboxylic acids, amides, and tetrazoles. Furthermore, the nitrile group itself can act as a hydrogen bond acceptor and a key pharmacophoric element in drug-receptor interactions. Consequently, efficient and versatile methods for the synthesis of substituted naphthonitriles are in high demand. This guide aims to provide a detailed and practical overview of the most reliable and scalable methods for their preparation.

Synthesis from Naphthylamines: The Sandmeyer Reaction

The Sandmeyer reaction, discovered in 1884, remains a cornerstone of aromatic chemistry for the conversion of aryl amines into a variety of functional groups, including nitriles.[1][2] The reaction proceeds via the diazotization of a primary aromatic amine, followed by the copper-catalyzed displacement of the resulting diazonium group with a cyanide nucleophile.

Mechanistic Insights and Causality

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution. The key steps involve the formation of an aryl radical, which then reacts with the copper-cyanide complex. Understanding this mechanism is crucial for optimizing reaction conditions and predicting potential side reactions.

The overall transformation can be broken down into two main stages:

-

Diazotization: The naphthylamine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a naphthyldiazonium salt. This is a critical step, as the diazonium group is an excellent leaving group (N₂).

-

Cyanation: The diazonium salt is then reacted with a copper(I) cyanide solution. The copper(I) species is believed to act as a catalyst, facilitating the single-electron transfer to the diazonium salt, which leads to the formation of an aryl radical and the release of nitrogen gas. This radical then reacts with the copper-cyanide complex to afford the naphthonitrile and regenerate the copper(I) catalyst.

Caption: Mechanism of the Sandmeyer Reaction.

Experimental Protocol: Synthesis of 1-Naphthonitrile

This protocol provides a general procedure for the Sandmeyer cyanation of 1-naphthylamine.

Materials:

-

1-Naphthylamine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN)

-

Toluene

-

Sodium Hydroxide (NaOH)

-

Diatomaceous earth

Procedure:

-

Diazotization: In a well-ventilated fume hood, dissolve 1-naphthylamine (1.0 eq) in a mixture of concentrated HCl and water at room temperature. Cool the resulting solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for an additional 30 minutes at this temperature.

-

Preparation of the Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (2.4 eq) in water.

-

Cyanation: Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. A vigorous evolution of nitrogen gas will be observed. Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.

-

Work-up: Cool the reaction mixture to room temperature and extract the product with toluene. Wash the organic layer with a dilute sodium hydroxide solution and then with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization to afford pure 1-naphthonitrile.

Safety Note: This reaction involves highly toxic cyanides and potentially explosive diazonium salts. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. Diazonium salts should not be isolated and should be used immediately after preparation.

Substrate Scope and Limitations

The Sandmeyer reaction is generally tolerant of a wide range of substituents on the naphthalene ring. However, strongly electron-withdrawing groups can sometimes decrease the yield. The position of the amino group also influences the reactivity.

| Substituent on Naphthylamine | Position | Yield (%) | Reference |

| H | 1 | 75-85 | [1] |

| 4-Nitro | 1 | ~60 | [3] |

| 2-Methoxy | 1 | Good | General Knowledge |

| 4-Bromo | 1 | Good | General Knowledge |

Modern Cross-Coupling Strategies: Palladium- and Nickel-Catalyzed Cyanations

In recent decades, transition metal-catalyzed cross-coupling reactions have emerged as powerful and versatile alternatives to the classical Sandmeyer reaction for the synthesis of aryl nitriles.[4] Palladium- and nickel-based catalytic systems offer milder reaction conditions, broader functional group tolerance, and often higher yields. These methods typically employ naphthyl halides (bromides, chlorides) or triflates as starting materials.

Palladium-Catalyzed Cyanation of Naphthyl Halides and Triflates

Palladium-catalyzed cyanation reactions have been extensively studied and are now a mainstay in organic synthesis. A variety of cyanide sources can be used, including potassium cyanide (KCN), sodium cyanide (NaCN), zinc cyanide (Zn(CN)₂), and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands often providing the best results.

Mechanism: The catalytic cycle typically involves:

-

Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the naphthyl halide or triflate to form a Pd(II) intermediate.

-

Transmetalation (for Zn(CN)₂): The Pd(II) intermediate reacts with a cyanide source, such as zinc cyanide, to form a naphthyl-palladium-cyanide complex.

-

Reductive Elimination: The final step is the reductive elimination of the naphthonitrile product, regenerating the Pd(0) catalyst.

Sources

7-Bromo-2-naphthonitrile: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

The naphthalene core is a well-established privileged scaffold in medicinal chemistry, forming the basis of numerous clinically approved drugs.[1][2] This guide focuses on a specific, highly functionalized naphthalene derivative, 7-Bromo-2-naphthonitrile, and explores its vast potential as a starting material and core structural motif in the design and synthesis of novel therapeutic agents. We will delve into the synthetic versatility of this molecule, highlighting key chemical transformations that enable the creation of diverse compound libraries. Furthermore, we will explore the potential pharmacological applications of these derivatives, drawing on established knowledge of naphthalene-based drugs and in silico predictions to identify promising therapeutic targets. This document serves as a comprehensive resource for medicinal chemists and drug discovery professionals, providing both the conceptual framework and practical methodologies for leveraging this compound in the quest for new medicines.

The Strategic Advantage of the this compound Scaffold

The chemical architecture of this compound, a compound with the chemical formula C11H6BrN, presents a unique and advantageous platform for medicinal chemistry endeavors.[3] Its rigid, bicyclic aromatic system provides a well-defined three-dimensional structure for interaction with biological targets. The true value of this scaffold lies in its two distinct and strategically positioned functional groups: the nitrile at the 2-position and the bromine atom at the 7-position.

-

The Nitrile Group: This versatile functional group can serve multiple roles. It can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, or be chemically transformed into a variety of other functionalities. For instance, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a tetrazole ring, each offering different physicochemical properties and potential interactions with target proteins.

-

The Bromo Substituent: The bromine atom is a key handle for introducing molecular diversity through a wide array of modern cross-coupling reactions. This allows for the systematic and efficient exploration of the chemical space around the naphthalene core, a crucial aspect of structure-activity relationship (SAR) studies.

This dual functionality allows for a modular and divergent approach to library synthesis, enabling the rapid generation of a multitude of analogs for biological screening.

Synthetic Pathways: Unleashing the Potential of the Scaffold

The true power of this compound as a building block is realized through its chemical tractability. The bromine atom at the 7-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are cornerstone methodologies in modern drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 7-position of the naphthalene ring with high efficiency and functional group tolerance.

-

Suzuki-Miyaura Coupling: This reaction enables the introduction of a wide variety of aryl and heteroaryl groups by coupling the aryl bromide with a boronic acid or ester. This is a powerful method for exploring the impact of different aromatic substituents on biological activity.[4]

-

Buchwald-Hartwig Amination: This allows for the formation of C-N bonds, enabling the synthesis of a diverse range of arylamines, which are common motifs in bioactive molecules.[4]

-

Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon bonds between the aryl bromide and a terminal alkyne, introducing linear, rigid linkers or providing a gateway to further chemical modifications.[1]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound

Objective: To synthesize a 7-aryl-2-naphthonitrile derivative.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst (0.05 eq) to the flask under a positive pressure of inert gas.

-

Add the degassed solvent mixture to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-2-naphthonitrile.

Visualization of Synthetic Strategy

Caption: Synthetic diversification of the this compound scaffold.

Potential Therapeutic Applications

The naphthalene scaffold is present in a wide array of approved drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] By leveraging the synthetic handles on the this compound core, medicinal chemists can design and synthesize novel compounds with the potential to modulate a variety of biological targets.

Anticancer Agents

Naphthalene derivatives have shown significant promise as anticancer agents.[5] In silico studies have suggested that brominated naphthalene derivatives, such as 2-(bromomethyl)naphthalene, exhibit potential anticancer activity.[5] The ability to introduce a wide range of substituents at the 7-position of the naphthonitrile core allows for the fine-tuning of interactions with specific anticancer targets.

Potential Targets:

-

Kinases: Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site. The 7-substituted-2-naphthonitrile scaffold can be elaborated to mimic these interactions.

-

Topoisomerases: Naphthalimides, structurally related to naphthalenes, are known to intercalate with DNA and inhibit topoisomerase activity.[2]

-

Tubulin: Certain naphthalene derivatives have been shown to inhibit tubulin polymerization, a validated anticancer strategy.

Antimicrobial Agents

The naphthalene moiety is found in several antimicrobial drugs. The structural diversity that can be generated from this compound makes it an attractive starting point for the development of novel antibacterial and antifungal agents.[1]

Potential Targets:

-

Bacterial Cell Wall Synthesis: The core scaffold can be functionalized to mimic the substrates of enzymes involved in peptidoglycan biosynthesis.

-

Bacterial DNA Gyrase and Topoisomerase IV: The planar aromatic system of naphthalene can be designed to intercalate with bacterial DNA and inhibit these essential enzymes.

Enzyme Inhibitors

The rigid naphthalene scaffold can serve as an excellent anchor for positioning functional groups to interact with the active sites of various enzymes.[6] The nitrile group, in particular, can be a key pharmacophoric element in the design of enzyme inhibitors.

Potential Targets:

-

Monoamine Oxidase (MAO): Inhibitors of MAO are used in the treatment of depression and neurodegenerative diseases.[7] The naphthalene scaffold could be explored for the development of new MAO inhibitors.

-

Cholinesterases: Inhibition of acetylcholinesterase is a key strategy for the treatment of Alzheimer's disease.[7]

Structure-Activity Relationship (SAR) and Lead Optimization

The synthetic accessibility of a diverse library of compounds from this compound provides a robust platform for systematic SAR studies. By varying the substituents at the 7-position and modifying the nitrile group, researchers can systematically probe the key interactions required for biological activity and optimize lead compounds for potency, selectivity, and pharmacokinetic properties.

Workflow for SAR Exploration

Caption: A streamlined workflow for drug discovery using this compound.

Conclusion

This compound represents a highly promising and under-explored scaffold in medicinal chemistry. Its synthetic tractability, coupled with the proven therapeutic relevance of the naphthalene core, makes it an ideal starting point for the discovery of novel drugs across a range of therapeutic areas. This guide provides the foundational knowledge and practical insights for medicinal chemists to unlock the full potential of this versatile building block. The systematic exploration of the chemical space around the this compound core, guided by modern synthetic methodologies and rational drug design principles, is poised to yield the next generation of innovative medicines.

References

- BenchChem. (2025). Synthesis of Novel Bioactive Compounds from 2-(Aminomethyl)

- BenchChem. (2025).

- MDPI. (2023).

- ResearchGate. (n.d.).

-

ChemSynthesis. (2025). 7-bromo-3-hydroxy-2-naphthoic acid. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.

- National Center for Biotechnology Information. (1995). Reversible enzyme inhibitors as mechanistic probes.

-

Organic Syntheses. (n.d.). 2-bromonaphthalene. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.).

- National Center for Biotechnology Information. (n.d.). Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects.

- National Center for Biotechnology Information. (n.d.).

- ResearchGate. (2012).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Reversible enzyme inhibitors as mechanistic probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling and Disposal of 7-Bromo-2-naphthonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols, handling procedures, and disposal methods for 7-Bromo-2-naphthonitrile (CAS No. 885227-79-2). As a Senior Application Scientist, this document is structured to impart not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity in the laboratory.

Compound Identification and Hazard Analysis

This compound is an aromatic nitrile compound with the molecular formula C₁₁H₆BrN and a molecular weight of 232.08 g/mol .[1][2] While a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound is not readily accessible, its structural similarity to other brominated aromatic compounds and nitriles allows for a scientifically sound extrapolation of its potential hazards. The primary hazards are anticipated to be acute toxicity if ingested, inhaled, or absorbed through the skin, as well as potential for skin and eye irritation.[3][4][5]

Structural Analogs for Hazard Assessment:

-

Bromoacetonitrile: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[3][6]

-

2-Naphthalenecarbonitrile: May be harmful if swallowed and can cause skin and eye irritation.[5]

-

7-Bromo-2-naphthol: Causes skin irritation and serious eye damage. May cause respiratory irritation.[7]

Based on these analogs, it is prudent to handle this compound with a high degree of caution.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 885227-79-2 | [1] |

| Molecular Formula | C₁₁H₆BrN | [1] |

| Molecular Weight | 232.08 g/mol | [2] |

| Storage | Short-term: Room temperature; Long-term: 2 to 4 °C | [2] |

Prudent Handling and Personal Protective Equipment (PPE)

Given the anticipated hazards, a stringent set of handling procedures and the consistent use of appropriate Personal Protective Equipment (PPE) are mandatory.

Engineering Controls

All manipulations of this compound, especially those that could generate dust or aerosols, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against potential splashes.[8]

-

Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn. Given the potential for skin absorption, it is advisable to double-glove.[3]

-

Skin and Body Protection: A lab coat must be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron is recommended.[8]

-

Respiratory Protection: If there is a risk of exceeding exposure limits, or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8]

Step-by-Step Experimental Workflow

The following workflow is designed to minimize exposure and ensure safe handling during a typical laboratory procedure involving this compound.

Preparation and Weighing

-

Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

-

Donning PPE: Put on all required PPE as outlined in the previous section.

-

Weighing: Conduct all weighing operations within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

-

Transfer: Carefully transfer the weighed compound to the reaction vessel.

Reaction and Work-up

-

Reaction: Perform all reactions in a closed system or under reflux within the fume hood.

-

Work-up: Quenching, extraction, and purification steps should all be carried out in the fume hood.

Post-Experiment Decontamination

-

Glassware: Decontaminate all glassware that has come into contact with this compound by rinsing with an appropriate solvent (e.g., acetone, ethanol) in the fume hood. Collect the rinsate as hazardous waste.

-

Work Surfaces: Clean all work surfaces with a suitable solvent and then with soap and water.

Emergency Procedures

Spill Response

-

Evacuation: In the event of a large spill, evacuate the immediate area and alert colleagues.

-

Containment: For small spills within a fume hood, contain the spill with an absorbent material such as vermiculite or sand.

-

Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container.

-

Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

Exposure Response

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3][8]

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][8]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][8]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][8]

Waste Disposal

As a halogenated organic compound, this compound waste must be disposed of following strict protocols to prevent environmental contamination.

Waste Segregation

-

Halogenated Waste: All solid and liquid waste containing this compound must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.

-

Incompatibilities: Do not mix halogenated waste with non-halogenated waste. Keep it separate from strong oxidizing agents, strong acids, and strong bases.[6]

Disposal Workflow

The following diagram illustrates the proper workflow for the disposal of this compound waste.

Caption: Workflow for the safe disposal of this compound waste.

Conclusion

The safe handling and disposal of this compound are paramount for the protection of laboratory personnel and the environment. While specific toxicological data for this compound is limited, a cautious approach based on its chemical structure and the properties of related compounds is essential. Adherence to the protocols outlined in this guide will help to ensure a safe and compliant laboratory environment.

References

Sources

- 1. chemscene.com [chemscene.com]

- 2. 885227-79-2|this compound: In Stock [parkwayscientific.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. 7-Bromo-2-naphthol | C10H7BrO | CID 613827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

A Comprehensive Technical Guide to 7-Bromo-2-naphthonitrile for Advanced Research and Development

An Essential Building Block in Modern Medicinal Chemistry

This guide serves as an in-depth technical resource for researchers, chemists, and professionals in the field of drug development on the commercial availability, synthesis, and application of 7-Bromo-2-naphthonitrile. With its strategic placement of bromo and nitrile functionalities on a naphthalene scaffold, this compound has emerged as a valuable intermediate in the synthesis of complex molecular architectures, particularly in the pursuit of novel therapeutic agents.

Commercial Availability and Procurement

This compound (CAS No. 885227-79-2) is readily available from a range of specialized chemical suppliers. For researchers and drug development professionals, securing a reliable source of high-purity starting materials is a critical first step in any synthetic campaign. The following table summarizes key commercial suppliers offering this compound.

| Supplier | Purity | Available Quantities | Additional Information |

| ChemScene | ≥98% | Milligrams to grams | Offers custom synthesis and process optimization services.[1] |

| BLD Pharm | Varies | Milligrams to grams | Provides access to NMR, HPLC, and other analytical data for their products.[2] |

| Parkway Scientific | >95% | Milligrams to grams | Indicates immediate stock and shipping.[3] |

It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from the chosen supplier to confirm the purity and identity of the material before use.

Procurement Workflow

The process of acquiring this compound for research purposes can be streamlined by following a systematic approach, as illustrated in the workflow diagram below.

Caption: A typical workflow for sourcing and procuring this compound.

Synthesis of this compound

While commercially available, an understanding of the synthetic routes to this compound provides valuable context for its chemical properties and potential impurities. A common and logical synthetic pathway commences from the corresponding amine, 7-bromo-2-naphthylamine, via the Sandmeyer reaction.[4] This classic transformation in organic chemistry allows for the conversion of an aryl amine to a variety of functional groups, including nitriles, through a diazonium salt intermediate.[2][5][6][7]

Proposed Synthetic Protocol via Sandmeyer Reaction

This protocol is based on established chemical principles for the Sandmeyer reaction.

Step 1: Diazotization of 7-Bromo-2-naphthylamine

-

In a reaction vessel equipped with a stirrer and cooled to 0-5 °C in an ice-salt bath, suspend 7-bromo-2-naphthylamine in an aqueous solution of a mineral acid (e.g., hydrochloric acid).

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. The reaction is typically monitored for the presence of nitrous acid using starch-iodide paper.

-

Continue stirring for a short period after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Cyanation of the Diazonium Salt

-

In a separate vessel, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide. This forms a soluble tetracyanocuprate(I) complex, which is the active cyanating agent.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous evolution of nitrogen gas is expected. The temperature should be controlled, allowing it to rise gradually to room temperature or slightly above to ensure the reaction goes to completion.

-

After the nitrogen evolution ceases, the reaction mixture is typically heated for a short period to decompose any remaining diazonium salt.

-

The crude this compound will precipitate from the aqueous solution.

Step 3: Work-up and Purification

-

The solid product is collected by filtration and washed with water.

-

The crude product is then typically dissolved in an organic solvent and washed with an aqueous solution of sodium cyanide to remove any residual copper salts, followed by a water wash.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The resulting solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to yield pure this compound.

Caption: Synthetic pathway for this compound via the Sandmeyer reaction.

Applications in Drug Discovery and Medicinal Chemistry

The naphthalene scaffold is a well-established privileged structure in medicinal chemistry, and the strategic functionalization of this core is a key approach in the design of novel therapeutics. This compound is a particularly attractive starting material due to the orthogonal reactivity of its bromo and nitrile groups.

Intermediate in Kinase Inhibitor Synthesis

Protein kinases are a major class of drug targets, particularly in oncology. The bromine atom on the 7-position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[8] This allows for the facile introduction of diverse aryl and heteroaryl moieties, which can be designed to interact with specific residues in the ATP-binding pocket of a target kinase. The nitrile group can also be a key pharmacophoric element or can be further elaborated into other functional groups.

Precursor for Bioactive Amines

The nitrile group of this compound can be readily reduced to a primary amine, yielding 2-(aminomethyl)-7-bromonaphthalene.[4] This transformation opens up another avenue for derivatization, allowing for the introduction of various substituents through amide bond formation or reductive amination. The resulting aminomethylnaphthalene scaffold is a valuable pharmacophore in its own right.

A notable application is in the synthesis of nitrobenzindoles, which have been investigated for their potential in cancer therapy.[3]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its downstream products.

Table of Physicochemical Properties

| Property | Value |

| CAS Number | 885227-79-2 |

| Molecular Formula | C₁₁H₆BrN |

| Molecular Weight | 232.08 g/mol |

| Appearance | Off-white to light yellow solid |

| Purity | Typically >95-98% |

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of aromatic protons consistent with a 2,7-disubstituted naphthalene ring system. The chemical shifts would be in the aromatic region (typically δ 7.0-8.5 ppm).

-

¹³C NMR: The carbon NMR spectrum would display signals for the eleven carbon atoms of the naphthalene ring and the nitrile carbon. The nitrile carbon is expected to appear in the characteristic region for nitriles (around δ 115-125 ppm). The carbon atom attached to the bromine will also show a characteristic chemical shift.

-

FT-IR: The infrared spectrum should exhibit a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Other bands corresponding to the aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the bromine atom and the nitrile group.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, information can be inferred from related brominated aromatic and nitrile-containing compounds.[9][10]

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toxicology: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled. Nitrile compounds can sometimes release cyanide in vivo, so they should be handled with caution.

-